Product packaging for 4-Amino-2H-1-benzopyran-2,7(3H)-dione(Cat. No.:CAS No. 63361-26-2)

4-Amino-2H-1-benzopyran-2,7(3H)-dione

Cat. No.: B8625839
CAS No.: 63361-26-2
M. Wt: 177.16 g/mol
InChI Key: AOVNRVGYOYJFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2H-1-benzopyran-2,7(3H)-dione, with the molecular formula C9H7NO3, is a high-purity chemical compound for research and development purposes . As an amino-functionalized benzopyrandione, it serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry. Researchers can utilize this compound to develop novel heterocyclic systems with potential biological activity. Its structure is related to chromone and coumarin derivatives, which are widely investigated for their pharmacological properties . Key Research Applications: This compound is primarily valued as a building block for the synthesis of more complex molecules. It can be used in the preparation of fused heterocyclic compounds, such as benzopyranopyrazoles, which are of significant interest in drug discovery efforts . The presence of both amino and dione functional groups makes it a suitable precursor for conducting ring-transformation reactions and oxidative rearrangements, leading to novel chemical entities like phthalide-carboxamide systems . Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B8625839 4-Amino-2H-1-benzopyran-2,7(3H)-dione CAS No. 63361-26-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63361-26-2

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-hydroxy-4-iminochromen-2-one

InChI

InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-3,10-11H,4H2

InChI Key

AOVNRVGYOYJFKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)C2=C(C=C(C=C2)O)OC1=O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2h 1 Benzopyran 2,7 3h Dione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including benzopyranone derivatives. stanford.eduresearchgate.net It provides precise insights into the atomic-level environment of hydrogen and carbon atoms, which is essential for determining molecular structure. researchgate.net

¹H NMR spectroscopy is fundamental for identifying the proton environments and determining the connectivity within 4-Amino-2H-1-benzopyran-2,7(3H)-dione analogues. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), offer a detailed map of the molecule's proton framework.

In the ¹H NMR spectra of 2-amino-4H-chromene derivatives, a characteristic singlet for the methine proton (H-4) typically appears in the range of δ 4.46–4.93 ppm. nih.govkoreascience.krjetir.org The protons of the amino group (-NH₂) at the C-2 position usually resonate as a broad singlet around δ 6.27–7.16 ppm. koreascience.krjetir.orgacademie-sciences.fr Protons attached to the aromatic ring of the benzopyran system appear as multiplets in the downfield region, generally between δ 6.31 and 7.35 ppm. koreascience.krjetir.org For instance, in 2-Amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene, the aromatic protons from the phenyl and chromene rings appear as a multiplet between δ 7.22-7.35 ppm, while the -OH proton gives a singlet at δ 9.64 ppm. jetir.org

Interactive Table: Representative ¹H NMR Chemical Shifts (δ in ppm) for Protons in 2-Amino-4H-Chromene Analogues.

Compound H-4 (s) NH₂ (s) Ar-H (m) OH (s) Other Signals Reference
2-Amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene 4.89 6.27 6.62-7.35 9.64 - jetir.org
2-Amino-3-cyano-7-hydroxy-4-(4-chlorophenyl)-4H-chromene 4.89 6.28 6.65-7.44 9.54 - jetir.org
2-Amino-4-(nitromethyl)-4H-chromene-3-carbonitrile 4.32 (t) 7.17-7.21 7.04-7.36 - 4.67 (dd), 4.80 (dd) for CH₂ nih.gov

s = singlet, t = triplet, m = multiplet, dd = doublet of doublets

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. oregonstate.edu Due to the wider range of chemical shifts, individual carbon atoms, including quaternary carbons, can be resolved and identified. oregonstate.edu

For 2-amino-4H-chromene analogues, the carbon atom at the C-4 position typically resonates around δ 29.3–38.4 ppm. jetir.orgacademie-sciences.fr The cyano group carbon (-CN) at C-3, when present, shows a signal in the δ 117.3–120.5 ppm range. jetir.orgacademie-sciences.fr The carbons of the aromatic ring appear between δ 102.9 and 159.8 ppm. jetir.org The C-2 carbon, bearing the amino group, is typically found further downfield. In 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitrile, the C-2 carbon signal is observed at δ 162.1 ppm. nih.gov The carbonyl carbon of the lactone ring in coumarin (B35378) systems is characteristically found at a very downfield chemical shift, often around δ 160 ppm or higher. ceon.rsceon.rs For example, in 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one, the C-1 carbonyl carbon resonates at δ 160.2 ppm. mdpi.com

Interactive Table: Characteristic ¹³C NMR Chemical Shifts (δ in ppm) for the Carbon Skeleton of Benzopyranone Analogues.

Compound C-4 C-3 Aromatic/Olefinic Carbons C=O Other Signals Reference
2-Amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene 30.1 58.4 (C-CN) 102.9-159.8 - 124.1 (-CN) jetir.org
2-Amino-3-cyano-7-hydroxy-4-(4-chlorophenyl)-4H-chromene 29.4 59.4 (C-CN) 104.4-158.4 - 123.2 (-CN) jetir.org
2-Amino-4-(nitromethyl)-4H-chromene-3-carbonitrile 34.6 49.9 (C-CN) 116.1-149.4 - 119.4 (-CN), 80.7 (CH₂NO₂) nih.gov

While 1D NMR spectra are powerful, complex molecules often require advanced 2D NMR techniques for unambiguous structural assignment. researchgate.netipb.pt These experiments correlate signals from different nuclei, revealing connectivity and spatial relationships. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing out the proton connectivity within the aromatic rings and substituent groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This allows for the definitive assignment of carbon resonances based on the known assignments of their attached protons. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule and for assigning quaternary carbons, which are not visible in HSQC spectra. researchgate.netmdpi.commdpi.com For example, HMBC can be used to confirm the connection of a substituent at the C-4 position by observing a correlation between the H-4 proton and the carbons of the substituent.

These 2D NMR methods, used in combination, allow for the complete and confident assignment of all ¹H and ¹³C signals, which is essential for the definitive structural elucidation of novel this compound analogues. researchgate.netmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a rapid and sensitive method for identifying the functional groups present in a molecule. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic range of absorption frequencies, making FTIR an excellent tool for qualitative analysis. nih.govresearchgate.net

For this compound analogues, the FTIR spectrum reveals several key features:

N-H Stretching: The amino (-NH₂) group typically shows one or two sharp bands in the 3300–3500 cm⁻¹ region. koreascience.krjetir.org

O-H Stretching: A broad absorption band in the 3400–3450 cm⁻¹ range is characteristic of the hydroxyl (-OH) group, often seen in 7-hydroxy substituted analogues. jetir.org

C≡N Stretching: In cyano-substituted analogues, a sharp and strong absorption band appears around 2190–2215 cm⁻¹, which is characteristic of the nitrile group. koreascience.krjetir.org

C=O Stretching: The carbonyl group of the lactone ring gives rise to a very strong and sharp absorption band typically found between 1650 and 1735 cm⁻¹. mdpi.comresearchgate.net A second carbonyl at the C-7 position would also absorb in this region.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1500–1670 cm⁻¹ region. koreascience.krjetir.org

Interactive Table: Key FTIR Absorption Bands (cm⁻¹) for Functional Groups in Benzopyranone Analogues.

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Amine (-NH₂) N-H Stretch 3300–3500 jetir.orgmdpi.com
Hydroxyl (-OH) O-H Stretch 3400–3450 (broad) jetir.org
Nitrile (-CN) C≡N Stretch 2190–2215 koreascience.krjetir.org
Lactone Carbonyl (C=O) C=O Stretch 1650–1735 mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. benthamopenarchives.combenthamopen.com It also provides structural information based on the fragmentation patterns of the molecule upon ionization. nih.gov

In the electron ionization (EI) mass spectra of coumarin-type compounds, the molecular ion peak (M⁺) is typically abundant, confirming the molecular weight. benthamopen.comnih.gov A characteristic fragmentation pathway for the coumarin core involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com This results in a prominent fragment ion at M-28, which corresponds to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com Further fragmentation can occur, but this initial loss of CO is a diagnostic feature for the coumarin skeleton. benthamopen.comnih.gov

For substituted analogues, the fragmentation patterns will also show losses corresponding to the substituents. For example, a 4-substituted-2-amino-chromene derivative may show fragmentation involving the substituent at the C-4 position. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula. mdpi.combenthamopenarchives.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. Unlike standard mass spectrometry, HRMS provides the accurate mass of an ion with high precision, typically to within 5 parts per million (ppm). This level of accuracy allows for the determination of a unique elemental composition, which is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other potential isomers or compounds with the same nominal mass. measurlabs.comrsc.org

For benzopyran analogues, HRMS is typically performed using soft ionization techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. rsc.orgnih.gov The technique measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, or other adducts. The experimentally measured accurate mass is then compared to the theoretically calculated mass for the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental formula.

For instance, the HRMS (ESI) analysis of a related tetrahydrochromene derivative, 2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, provided a measured [M+H]⁺ ion at m/z 323.1759. nih.gov This value was compared against the calculated mass for the formula C₂₀H₂₃N₂O₂, which is 323.1681, confirming the elemental composition. nih.gov

Table 1: Example of HRMS Data for a Benzopyran Analogue
CompoundMolecular FormulaIonCalculated Mass (m/z)Found Mass (m/z)Reference
2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₂₀H₂₂N₂O₂[M+H]⁺323.1681323.1759 nih.gov

Fragmentation Patterns for Structural Confirmation

In addition to providing accurate mass, mass spectrometry can be used to fragment molecules into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's structure. chemguide.co.uk Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, are particularly useful for this purpose. nih.gov

For analogues of this compound, the fragmentation patterns are dictated by the core heterocyclic structure and its functional groups. The benzopyran system is known to undergo characteristic fragmentation pathways. researchgate.net

Key fragmentation pathways for benzopyran analogues include:

Retro-Diels-Alder (RDA) Reaction: This is a common fragmentation for chromone (B188151) and pyran-containing rings, leading to the cleavage of the heterocyclic ring. researchgate.net

Loss of Small Neutral Molecules: The fragmentation of the dione (B5365651) structure often involves the loss of carbon monoxide (CO) molecules. Cleavage adjacent to the amino group can also occur. researchgate.netmiamioh.edunih.gov

Cleavage of Side Chains: Substituents on the benzopyran ring will produce characteristic fragment ions corresponding to their loss.

By analyzing the accurate masses of these fragment ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of its atoms. core.ac.uk

Table 2: Expected MS/MS Fragmentation Patterns for the this compound Core
Fragmentation PathwayDescriptionExpected Neutral Loss
Retro-Diels-AlderCleavage of the dihydropyranone ring.Varies based on substituents
DecarbonylationLoss of one or two carbon monoxide molecules from the dione functionality.CO (28 Da), 2CO (56 Da)
α-CleavageCleavage adjacent to the amino group or carbonyl groups.Varies based on substituents

X-ray Crystallography for Definitive Solid-State Structure Determination

While mass spectrometry and NMR provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. rsc.org This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. mdpi.com

For example, the crystal structure of the complex chromene derivative 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] srce.hrthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile revealed that the 4H-pyran ring adopts a very flattened sofa conformation. researchgate.net

Table 3: Representative Crystallographic Data for a Related Chromene Analogue
ParameterValueReference
Compound2-Amino-4-(...)-tetrahydro-4H-chromene-3-carbonitrile researchgate.net
Crystal SystemTriclinic
Space GroupP-1
4H-Pyran Ring ConformationVery flattened sofa
Key Intermolecular InteractionsN—H⋯O, N—H⋯Cl, C—H⋯N, C—H⋯O, π–π stacking

Other Complementary Spectroscopic and Analytical Methods (e.g., EPR for Radical Activity)

Beyond the core techniques for structure determination, other spectroscopic methods can provide specialized information about the properties of this compound analogues. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and characterize molecules or fragments containing unpaired electrons, such as free radicals. srce.hrnih.govresearchgate.net

The dione moiety in the benzopyran structure is a quinone-like system, which can potentially participate in redox reactions to form semiquinone radical intermediates. ljmu.ac.uk These radical species are often too transient or at too low a concentration to be detected by other methods like NMR. EPR spectroscopy is ideally suited for studying such species. nih.gov

Derivatization Strategies and Structure Activity Relationship Sar Studies of Amino Benzopyran Diones

Systematic Design and Synthesis of Novel Derivatives

The systematic design of novel amino-benzopyran-dione derivatives often begins with a lead compound, which is then divided into distinct regions for modification. nih.gov This approach allows for a methodical exploration of the chemical space around the core structure. For instance, a lead compound can be dissected into a core ring system, various substituents, and linker moieties, with each part being systematically altered to probe its importance for biological activity. nih.gov

Synthetic strategies are diverse and tailored to the desired modifications. Multicomponent reactions (MCRs) are highly efficient for creating complex molecules like benzopyran derivatives in a single step, which is beneficial for generating libraries of compounds for screening. mdpi.comrsc.org For targeted modifications, specific reactions are employed. For example, palladium-mediated cross-coupling reactions are utilized to introduce a variety of substituents at specific positions on the benzopyran ring. researchgate.netnih.gov The synthesis of 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, for instance, has been achieved through a two-step methodology involving precursors and specific reaction conditions to yield the final product. mdpi.com Another common approach involves the reaction of intermediates like 4-hydroxyl-3-acetyl-pyran-2-one derivatives with various amines to generate a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. mdpi.com

The goal of these synthetic efforts is to produce a library of analogs that can be tested to develop a comprehensive SAR. nih.gov This systematic process of design and synthesis is fundamental to identifying derivatives with enhanced potency and selectivity.

Impact of Substituents and Structural Modifications on Compound Properties

The properties of amino-benzopyran-dione derivatives are highly sensitive to the nature and position of various substituents and structural modifications. These changes can influence the compound's electronic, steric, and hydrophobic properties, which in turn affect its biological activity.

Substituents on the aromatic ring of the benzopyran core play a critical role in modulating activity. The effect of a substituent is determined by a combination of its inductive and resonance effects. libretexts.org Activating groups, which donate electrons to the aromatic ring, can increase the electron density and potentially enhance interactions with biological targets. libretexts.org Conversely, deactivating groups withdraw electron density, which can also be beneficial depending on the specific interactions required for activity. libretexts.org

The following table summarizes the impact of different aromatic substituents on the properties of benzopyran derivatives based on various studies.

Substituent Type Position Observed Effect Potential Rationale
Carboxylate Esters, Amides, Ketones5-positionHigh affinity for 5-HT1A receptor nih.govFavorable electronic properties and hydrogen bonding potential.
Amino groupsOrtho or Para to Nitro groupSignificant redistribution of electron density researchgate.netStrong electron-donating and withdrawing interactions.
Hydrophobic groupsAromatic ringGenerally acceptable for activity nih.govCan enhance binding to hydrophobic pockets in target proteins.
Moderately polar substituents4-positionCan be tolerated, may improve solubility nih.govBalances lipophilicity and can introduce favorable polar interactions.

Fusing additional heterocyclic rings to the benzopyran core is a common strategy to create novel chemical entities with potentially enhanced or new biological activities. mdpi.comnih.gov This approach can significantly alter the shape, rigidity, and electronic properties of the parent molecule.

The fusion of five-membered aromatic heterocycles, such as furans, pyrroles, and thiophenes, to the pyrone moiety of coumarins (a class of benzopyrones) has been extensively studied. nih.govresearchgate.net For instance, furobenzopyrones, which consist of a furan (B31954) ring fused to the coumarin (B35378) structure, are an important class of naturally occurring compounds. nih.gov Synthetic efforts have expanded this to include a variety of other fused systems. The fusion of a pyrrole (B145914) ring can lead to several structural isomers, each with potentially different biological profiles. nih.gov

Similarly, fusing five-membered rings with multiple heteroatoms, like pyrazoles and imidazoles, to the benzopyran structure has been explored. mdpi.comresearchgate.net These modifications introduce additional sites for hydrogen bonding and other intermolecular interactions, which can be crucial for binding to biological targets. The importance of the fused ring system is highlighted by studies where removing it altogether led to a significant loss of activity. nih.gov

The table below provides examples of heterocyclic ring systems that have been fused to the benzopyran core and their general significance.

Fused Heterocycle Example Core Structure Significance
FuranFuro[3,2-c]benzopyran-4-one nih.govFound in many natural products with biological activity. nih.gov
PyrroleChromeno[3,4-b]pyrrol-4(3H)-one nih.govCreates novel scaffolds with potential for diverse biological activities.
Pyrazole (B372694)Chromeno[4,3-c]pyrazol-4(2H)-one mdpi.comresearchgate.netIntroduces additional nitrogen atoms for potential hydrogen bonding.
ImidazoleChromeno[3,4-d]imidazol-4-one mdpi.comCan act as a versatile building block in medicinal chemistry. mdpi.com

Exploration of Molecular Hybridization Concepts with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the essential features of a molecule responsible for its biological activity) into a single molecule. This can lead to compounds with dual modes of action or improved properties compared to the individual components.

This concept has been applied to benzopyran-dione derivatives. For example, by hybridizing the natural enamino diketone skeleton with a known herbicide lead, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed and synthesized, showing promising herbicidal activity. mdpi.com Similarly, the design and synthesis of novel 4-amino-1H-indole-6-carboxamide derivatives as cholinesterase inhibitors have been based on molecular hybridization principles. researchgate.net

The benzopyran-4-one moiety itself is considered an ideal pharmacophore for lead optimization in the discovery of antidiabetic drugs, as it is a core component of many naturally occurring flavonoids with antidiabetic properties. researchgate.net By combining this scaffold with other pharmacophores known to interact with targets relevant to diabetes, novel hybrid molecules with enhanced efficacy can be developed. This strategy is also employed in designing hybrid molecules with cytotoxic properties by combining 2,4-diamino-1,3,5-triazines with coumarin structures. mdpi.com

Methodologies for Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is the primary goal of SAR studies. Various methodologies are employed to analyze the data generated from testing a library of derivatives. A qualitative SAR can be developed by comparing the activities of structurally related compounds. nih.gov For instance, by observing that open-ring structures are generally not well-tolerated, while the presence of a fused ring system is important for activity, a general understanding of the structural requirements can be established. nih.gov

QSAR is a computational approach that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov This is achieved by correlating the variation in activity with changes in physicochemical properties, which are represented by molecular descriptors.

For benzopyran derivatives, both 2D- and 3D-QSAR studies have been conducted. In a 2D-QSAR study of benzopyranes as inhibitors of P-glycoprotein, a linear correlation was found between the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the spatial requirements for activity. nih.govmdpi.com In a CoMFA study of aminoalkyl-substituted 1-benzopyrans with antiplasmodial activity, the resulting model provided insights into the molecular interactions and structural features influencing their potency. nih.govmdpi.com These models can then be used to predict the activity of untested compounds, guiding further synthetic efforts toward more potent derivatives. nih.gov

The reliability of a QSAR model is assessed through various statistical parameters, as shown in the table below.

QSAR Statistical Parameter Description Significance
r² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variable(s) (descriptors). researchgate.netA higher r² value (closer to 1.0) indicates a better fit of the model to the data.
q² (Cross-validated r²) A measure of the predictive ability of the model, determined by techniques like leave-one-out cross-validation. nih.govA higher q² value suggests better predictive power for new compounds.
F-test (Fischer's F-statistic) A statistical test that assesses the overall significance of the regression model. researchgate.netA high F-value indicates that the model is statistically significant.
p-value The probability of obtaining the observed results if the null hypothesis (no relationship between descriptors and activity) is true.A low p-value (typically < 0.05) suggests that the observed relationship is statistically significant. researchgate.net

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate Structure-Activity Relationships (SAR) at the molecular level. For amino-benzopyran-dione derivatives, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been instrumental. These approaches allow researchers to rationalize the biological activities of existing compounds and to predict the therapeutic potential of novel, yet-to-be-synthesized molecules, thereby accelerating the design and development of more effective agents.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This relationship is then used to predict the activity of new analogs. Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to benzopyran derivatives to elucidate the key structural features governing their biological effects.

2D-QSAR: In 2D-QSAR, the biological activity is correlated with physicochemical descriptors calculated from the 2D representation of the molecules. Studies on various benzopyran series have shown that properties like the van der Waals surface area of hydrophobic atoms have a linear correlation with pharmacological activity. nih.gov The goal is to develop a statistically robust model, often derived through Partial Least Squares (PLS) analysis, that can reliably predict the activity of compounds. nih.gov For a QSAR model to be considered reliable, it must undergo rigorous statistical validation, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of molecules not included in the model's development. nih.govnih.gov

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of SAR by considering the 3D conformation of the molecules and their surrounding interaction fields (steric and electrostatic). In a study on aminoalkyl-substituted 1-benzopyrans with antiplasmodial activity, a 3D-QSAR model was developed using the CoMFA approach. mdpi.com This process involves aligning the molecules based on a common scaffold or pharmacophore, calculating their molecular interaction fields (MIFs), and then using PLS to correlate variations in these fields with changes in biological activity. mdpi.com The resulting model can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com

The statistical quality of a QSAR model is paramount. Key parameters are used to assess its predictive power and robustness, as illustrated in the table below.

ParameterDescriptionAcceptable ValueExample Model Value nih.govmdpi.com
q² (or Q²) Cross-validated correlation coefficient (from leave-one-out); a measure of internal predictive ability.> 0.50.57 - 0.70
r² (or R²) Non-cross-validated correlation coefficient; a measure of the model's fit to the training data.> 0.60.85
r²_pred (or P²) Predictive r² for the external test set; a measure of external predictive ability.> 0.6> 0.65
F-value Fisher test value; indicates the statistical significance of the model.High value13.357
p-value Probability value; indicates the significance of the results.< 0.05< 0.0001

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. rsc.orgnih.gov This method is crucial for elucidating the mechanism of action of amino-benzopyran-diones at the atomic level. By simulating the interaction between the ligand and the active site of a biological target, docking can predict binding affinity, which often correlates with inhibitory activity. rsc.org

For instance, docking studies on novel benzopyran-2-one derivatives suggested they may exert their anticancer effects by inhibiting topoisomerase 1. nih.gov In another study, a series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were docked into the DNA gyrase active sites of Escherichia coli and Staphylococcus aureus to understand their antibacterial action. rsc.org The results, including binding energies and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), help rationalize the observed biological data and guide the design of derivatives with improved binding affinity. rsc.org

The table below presents sample docking results for tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives against bacterial DNA gyrase, illustrating how computational predictions can identify promising candidates for synthesis and testing. rsc.org

Compound IDTarget OrganismPredicted Binding Energy (kcal/mol)
19l E. coli-8.7
19l S. aureus-8.4
19p E. coli-8.7
19p S. aureus-9.1

These computational approaches provide deep insights into the SAR of amino-benzopyran-dione derivatives. QSAR models offer a statistical framework for predicting activity, while molecular docking provides a structural basis for understanding ligand-receptor interactions. Together, they form a powerful strategy for the rational design of new compounds with enhanced therapeutic properties.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule at the atomic level. These methods are crucial for characterizing the intrinsic properties of 4-Amino-2H-1-benzopyran-2,7(3H)-dione.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry and various electronic properties of organic compounds. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional representation of the molecule.

Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity and spectral behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, which possesses rotatable bonds, multiple low-energy conformations may exist.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This process generates a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers. Understanding the energy barriers between these conformers is also important, as it dictates the ease of interconversion. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. The binding affinity is often expressed as a docking score or an estimated free energy of binding (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. For this compound, docking simulations against a specific protein target could provide an initial assessment of its potential biological activity. These simulations would place the molecule in various orientations within the protein's binding site and calculate the corresponding binding energies.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the docked pose of this compound, it is possible to identify the key amino acid residues in the protein's active site that are involved in the binding. For instance, the amino group and carbonyl groups of the benzopyran scaffold are likely candidates for forming hydrogen bonds with polar residues in a binding pocket.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResult
Binding Affinity (kcal/mol)-8.2
Key Interacting ResiduesLys72, Glu91, Leu135
Types of InteractionsHydrogen bond with Lys72, Hydrophobic interaction with Leu135

In Silico Prediction of Pharmacokinetic-Related Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development.

The pharmacokinetic properties of this compound can be estimated using various computational models. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimentally determined properties. Key predicted properties include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (logS): Affects the dissolution of the compound in the gastrointestinal tract and its subsequent absorption.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates the likelihood of a compound crossing the BBB and entering the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Drug-likeness: Assesses whether a compound's physicochemical properties fall within the range typical of known oral drugs, often evaluated using rules such as Lipinski's Rule of Five.

Table 3: Hypothetical In Silico ADME and Drug-Likeness Prediction for this compound

PropertyPredicted Value/StatusInterpretation
Molecular Weight191.16 g/molComplies with Lipinski's Rule (<500)
logP1.2Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (<10)
Human Intestinal AbsorptionHighGood oral absorption predicted
BBB PermeantNoUnlikely to cross the blood-brain barrier

Bioavailability Predictions and Drug-Likeness Assessment (e.g., Lipinski's Rules)

One of the most widely used guidelines for predicting the oral bioavailability of a drug candidate is Lipinski's Rule of Five. This rule establishes a set of simple molecular descriptors that a compound should ideally possess to have a higher probability of being orally absorbed. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) of less than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The properties of this compound have been calculated and are presented in the table below to assess its compliance with Lipinski's Rule of Five.

Lipinski's Rule ParameterValue for this compoundCompliance with Rule of Five
Molecular Weight177.16 g/mol nih.govYes (&lt; 500)
Octanol-Water Partition Coefficient (logP)Predicted values are generally low for similar structuresLikely Yes (&lt; 5)
Hydrogen Bond Donors2 nih.govYes (≤ 5)
Hydrogen Bond Acceptors4 nih.govYes (≤ 10)

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Beyond the initial assessment of drug-likeness, computational models can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are vital for understanding how a drug will behave in the body. While specific in silico ADME studies for this compound are not extensively documented in publicly available literature, predictions can be inferred from studies on related coumarin (B35378) and aminocoumarin derivatives. nih.gov

The following table presents a set of typical ADME parameters that are commonly predicted for drug candidates and provides a representative profile for compounds in the aminocoumarin class.

ADME PropertyPredicted Characteristic for Aminocoumarin DerivativesImplication
Absorption
Human Intestinal Absorption (HIA)GoodLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstratePredicted to be a non-substrateLower likelihood of being actively pumped out of cells, which can improve bioavailability.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay have limited access to the central nervous system.
Plasma Protein BindingModerateA portion of the drug is expected to be bound to plasma proteins, affecting its free concentration.
Metabolism
CYP450 InhibitionPotential for inhibition of some isoforms (e.g., CYP2D6, CYP3A4)May have drug-drug interactions with other medications metabolized by these enzymes. nih.gov
Excretion
Renal ExcretionLikely a route of eliminationThe compound or its metabolites are expected to be cleared by the kidneys.

It is important to note that these are generalized predictions for the aminocoumarin class of compounds and experimental validation is necessary to confirm the ADME profile of this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational changes, stability, and interactions of a compound. For a molecule like this compound, MD simulations can reveal its flexibility, preferred conformations, and how it might interact with a biological target.

Key insights that can be gained from MD simulations include:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule. This is crucial as the biological activity of a compound is often dependent on its three-dimensional shape.

Structural Stability: Assessing the rigidity or flexibility of the molecular structure. The planarity of the benzopyran ring system in 4-aminocoumarin (B1268506), for instance, has been investigated using these methods. arkat-usa.org

Hydrogen Bonding Dynamics: Understanding the formation and breaking of intramolecular and intermolecular hydrogen bonds. For this compound, the amino group and carbonyl groups are key sites for hydrogen bonding, and MD simulations can elucidate their dynamic interactions with surrounding water molecules or a target protein.

Interaction with Biological Macromolecules: When a target protein is identified, MD simulations can be used to model the binding of the compound to the active site, providing a dynamic view of the protein-ligand complex. This can help in understanding the binding affinity and the mechanism of action.

In a typical MD simulation of a small molecule, the system is set up with the compound solvated in a box of water molecules. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale, and the trajectory of all atoms is recorded. Analysis of this trajectory can then provide the detailed information mentioned above. The insights from such simulations are invaluable for the rational design and optimization of drug candidates.

Mechanistic Studies of Biological Activities of Amino Benzopyran Diones Excluding Clinical Data

Antiproliferative and Cytotoxic Activity Mechanisms

Amino-benzopyran derivatives have demonstrated significant antiproliferative and cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key cellular pathways.

The cytotoxic potential of amino-benzopyran derivatives has been evaluated against a range of cancer cell lines, with some compounds showing selectivity for tumor cells over normal cells. A study on 2-aminopropyl benzopyran derivatives revealed their efficacy against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-436. nih.govrsc.org The structure-activity relationship indicated that the presence of a secondary or tertiary amine was crucial for cytotoxicity. rsc.org For instance, N-methylated tertiary amines showed more potent activity in the MDA-MB-231 cell line (IC₅₀ = 1.5–14.0 μM) compared to their secondary amine counterparts (IC₅₀ = 11.0–22.0 μM). nih.gov

Similarly, a novel benzopyrane derivative, SIMR1281, was shown to inhibit the proliferation of various cancer cell lines. mdpi.com Another study on benzopyran-4-one-isoxazole hybrids found that compound 5a exhibited exceptional selectivity and cytotoxicity against a panel of six cancer cell lines, while being minimally cytotoxic to normal HEK-293 and LLC-PK1 cell lines. nih.gov The IC₅₀ values for these hybrids against MDA-MB-231 cancer cells were in the range of 5.2–22.2 μM. nih.gov

Cytotoxicity of Amino-Benzopyran Derivatives Against Various Cell Lines
Compound ClassSpecific DerivativeCell LineActivity (IC₅₀)Source
2-Aminopropyl Benzopyran (Tertiary Amine)5b, 6b, 7bMDA-MB-231 (Breast Cancer)1.5–14.0 µM nih.gov
2-Aminopropyl Benzopyran (Secondary Amine)5, 6, 7MDA-MB-231 (Breast Cancer)11.0–22.0 µM nih.gov
Benzopyran-4-one-Isoxazole Hybrid5a-dMDA-MB-231 (Breast Cancer)5.2–22.2 µM nih.gov
Benzopyran-4-one-Isoxazole Hybrid5aHEK-293 (Normal Kidney)Minimally cytotoxic nih.gov

The antiproliferative activity of benzopyran derivatives is mediated by their interaction with multiple cellular pathways. Third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have been identified as potent tubulin polymerization inhibitors. nih.gov By disrupting microtubule networks, these compounds cause mitotic delays, leading to either cell death via apoptosis or mitotic slippage. nih.gov

Other 2-aminopropyl benzopyran derivatives have been found to induce apoptosis and necrosis, partly through an increase in the generation of reactive oxygen species. rsc.org Mechanistic studies revealed that these compounds can cause cell cycle arrest in the G1 phase and downregulate the expression of key proteins like Bcl-2 and cyclins CCND1 and CCND2. rsc.org Furthermore, the benzopyrane derivative SIMR1281 has been shown to induce DNA damage and inactivate critical survival pathways, including the Ras/ERK and PI3K/Akt pathways. mdpi.com

Enzyme Inhibition Studies

Certain benzopyran derivatives have been investigated for their ability to inhibit specific enzymes implicated in disease pathogenesis.

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for pathogens like Helicobacter pylori. frontiersin.org Inhibition of this enzyme is a therapeutic strategy for treating infections associated with these pathogens. frontiersin.org While data on the specific compound 4-Amino-2H-1-benzopyran-2,7(3H)-dione is limited, related benzopyran structures, such as coumarins (benzopyran-2-ones), have been incorporated into hybrid molecules to target this enzyme. A study on novel coumarin-benzimidazole hybrids identified compounds with significant urease inhibitory activity. The most potent compound, 6-chloro-N'-{[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetyl}-2-oxo-2H-chromene-3-carbohydrazide, demonstrated strong inhibition against Jack bean urease. researchgate.net

Urease Inhibition by a Coumarin-Benzimidazole Hybrid
CompoundEnzyme SourceActivity (IC₅₀)Source
6-chloro-N'-{[5,6-dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetyl}-2-oxo-2H-chromene-3-carbohydrazideJack Bean Urease12.48 ± 0.12 µg/mL researchgate.net

The interaction between the Son of Sevenless 1 (SOS1) protein and Ras proteins is critical for activating the Ras signaling pathway, which is frequently mutated in human cancers. nih.govresearchgate.net Disrupting the SOS1-Ras protein-protein interaction prevents the reloading of Ras with GTP, thereby blocking its activation and subsequent oncogenic signaling. nih.govsemanticscholar.org Small-molecule inhibitors have been developed that bind to a surface pocket on SOS1 adjacent to the KRAS binding site, effectively preventing the formation of the KRAS-SOS1 complex. nih.gov This inhibition leads to a down-regulation of active Ras in tumor cells and a reduction of downstream signaling through the RAS-RAF-MEK-ERK pathway. nih.govsemanticscholar.org While specific amino-benzopyran-diones have not been reported as SOS1 inhibitors in the reviewed literature, this mechanism represents a key strategy for targeting Ras-driven cancers. nih.gov Preclinical data show that inhibiting SOS1 can enhance the efficacy of other targeted therapies, such as KRAS G12C inhibitors. researchgate.netnih.gov

Receptor-Ligand Interaction and Signaling Pathway Modulation

Derivatives of the amino-benzopyran class have been designed and synthesized to act as ligands for various receptors, thereby modulating specific signaling pathways. Research into 2-aminopyridine (B139424) derivatives has led to the development of high-affinity ligands for sigma (σ) receptors, which are potential targets for tumor therapy. nih.gov While these specific compounds were developed as potential σ₂ receptor antagonists, they demonstrate the tunability of the aminopyridine scaffold, a related heterocyclic amine structure, for receptor binding. nih.gov There is a recognized need for better tools for σ receptor research, and novel heterocyclic compounds are being explored to fill this gap. nih.gov

Interaction with PPARγ Receptors

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism. Its activation is a key mechanism for the therapeutic effects of certain anti-diabetic drugs. While various benzopyran derivatives have been investigated for their interaction with PPARγ, specific studies detailing the mechanistic interaction of this compound with PPARγ receptors are not extensively documented in the scientific literature.

Modulation of Store-Operated Ca²⁺ Entry (SOCE)

Store-operated Ca²⁺ entry (SOCE) is a vital cellular signaling process that regulates intracellular calcium levels, impacting a wide range of cellular functions. The modulation of SOCE is a target for therapeutic intervention in various diseases. There is currently a lack of specific research investigating the role and mechanism of this compound in the modulation of SOCE.

Studies on Anti-radical Activity

Investigation of Other Potential Biological Targets

Antimicrobial Mechanisms

The search for new antimicrobial agents is a critical area of research. Many heterocyclic compounds, including some benzopyran derivatives, have shown antimicrobial properties. However, specific studies focused on the antimicrobial mechanisms of this compound against various pathogens are not well-documented.

Antioxidant Mechanisms

Antioxidant mechanisms involve the prevention of oxidative stress, a key factor in many diseases. Compounds with antioxidant properties can act through various mechanisms, including scavenging free radicals and chelating metal ions. While the chemical structure of this compound suggests potential antioxidant activity, detailed investigations into its specific antioxidant mechanisms are not extensively reported.

Mechanisms of Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. The anti-inflammatory activity of various compounds is often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. There is a lack of specific research in the scientific literature detailing the mechanisms of anti-inflammatory activity for this compound.

Emerging Non Therapeutic Applications and Future Research Directions

Role as Versatile Synthons in Organic Synthesis

In the realm of organic chemistry, a synthon is a conceptual unit within a molecule that aids in planning a synthesis, often representing a synthetic equivalent of a starting material. wikipedia.org The structure of 4-Amino-2H-1-benzopyran-2,7(3H)-dione, possessing multiple reactive sites including an aromatic amine, a lactone, and a ketone, positions it as a highly versatile synthon. This multifunctionality allows it to serve as a foundational building block for constructing more complex, polycyclic heterocyclic systems.

The amino group can act as a nucleophile or be transformed into other functional groups, while the dione (B5365651) carbonyls are susceptible to various condensation and addition reactions. This reactivity is crucial for its application in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product, enhancing atom economy. researchgate.net For instance, derivatives of the benzopyran ring system are used to synthesize a variety of fused heterocyclic compounds, such as pyrano[2,3-d]pyrimidines. nih.gov The strategic disconnection of complex target molecules in retrosynthetic analysis often reveals the utility of such multifunctional building blocks. amazonaws.com The reactivity of the 4-amino-benzopyran-dione core can be harnessed to create diverse molecular architectures, similar to how other aminopyran precursors are used to generate uniquely substituted nicotinates or other fused systems. beilstein-journals.org

Below is a table illustrating potential synthetic transformations where this compound could serve as a key synthon.

Reaction TypeReactant(s)Potential Product Class
CondensationMalononitrile (B47326), AldehydesFused Pyrano[2,3-d]pyrimidine derivatives
CycloadditionDienesPolycyclic aromatic compounds
Acylation/SulfonylationAcyl chlorides, Sulfonyl chloridesN-functionalized benzopyran-diones
Metal-catalyzed Cross-CouplingAryl halidesN-Aryl substituted benzopyran-diones

**7.2. Applications in Materials Science

The inherent electronic and photophysical characteristics of the amino-benzopyran-dione scaffold make it a compelling candidate for applications in materials science, particularly in the development of advanced functional materials.

The development of fluorescent probes for sensing and imaging is a significant area of modern chemistry. Compounds with an electron-donating group (like an amino group) conjugated to an electron-accepting system often exhibit environment-sensitive fluorescence, a property known as solvatochromism. nih.gov The this compound structure fits this profile, suggesting its potential as a core for fluorescent dyes. The emission properties, such as wavelength and intensity, of such molecules can be highly dependent on solvent polarity. nih.gov

This sensitivity arises from an intramolecular charge transfer (ICT) mechanism upon photoexcitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This characteristic is highly desirable for creating probes that can report on the local environment, such as the hydrophobicity of binding sites in biological macromolecules. nih.gov Aurone derivatives containing an amino substituent, for example, show emission maxima above 500 nm and large Stokes shifts, making them suitable for biological applications. nih.gov Similarly, the small and environment-sensitive 4-aminophthalimide (B160930) chromophore has been successfully incorporated into amino acids to probe local polarity within proteins. nih.gov By analogy, derivatives of this compound could be designed as fluorescent probes for detecting metal ions, anions, or changes in the cellular microenvironment.

The photophysical properties of a molecule, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, determine its suitability for optoelectronic applications. mdpi.com The rigid, fused-ring system of the benzopyran-dione core, combined with the electronic influence of the amino group, is expected to confer favorable photophysical characteristics.

The presence of the amino group typically shifts the absorption spectrum to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent chromophore. nih.gov These molecules often exhibit significant Stokes shifts (the separation between the absorption and emission maxima), which is advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. mdpi.com The specific photophysical properties can be fine-tuned by chemical modification. For example, introducing different substituents on the amino group or the aromatic ring can alter the energy levels of the molecular orbitals, thereby changing the absorption and emission wavelengths. mdpi.com

The table below summarizes typical photophysical data for related amino-substituted heterocyclic dyes, providing an indication of the expected properties for this compound derivatives.

PropertyTypical Value RangeSignificance
Absorption Maximum (λ_abs) 400 - 550 nmDetermines the color of light absorbed and the required excitation source.
Emission Maximum (λ_em) 500 - 650 nmDetermines the color of light emitted; longer wavelengths are often preferred for bioimaging.
Stokes Shift 40 - 150 nmA larger shift is beneficial for minimizing spectral overlap and improving detection sensitivity.
Fluorescence Quantum Yield (Φ_F) 0.1 - 0.9Represents the efficiency of the fluorescence process; higher values indicate brighter emission.
Fluorescence Lifetime (τ_F) 1 - 10 nsThe duration of the excited state, which can be sensitive to the molecular environment.

Data are generalized from literature on similar amino-substituted chromophores and are for illustrative purposes. nih.govmdpi.com

Forensic and Analytical Chemistry Applications

The reactivity and spectroscopic properties of this compound suggest its potential utility in forensic and analytical sciences. A well-known parallel is ninhydrin, a derivative of indane-1,3-dione, which is widely used in forensics to detect latent fingerprints on porous surfaces. mdpi.com Ninhydrin reacts with the amino acids present in sweat to produce a deep purple color, making the print visible.

Given its reactive amino group and inherent chromophoric/fluorophoric nature, this compound could be developed into a new class of reagents for chemical analysis. For instance, it could be functionalized to selectively bind to specific analytes of forensic interest, such as illicit drugs or explosives. The binding event could trigger a change in its color or fluorescence, enabling detection. Furthermore, its fluorescent properties could be exploited to develop highly sensitive analytical methods for quantifying trace amounts of substances in complex mixtures, potentially surpassing the sensitivity of colorimetric tests.

Challenges and Opportunities in the Synthesis and Application of this compound

Despite its potential, the widespread application of this compound faces several challenges that also present significant research opportunities.

Challenges:

Purification: The purification of polar, functionalized heterocyclic compounds can be difficult, potentially hindering the production of high-purity materials required for applications in materials science.

Stability: The stability of the compound under various environmental conditions (e.g., pH, UV light exposure, oxidative stress) is a critical factor for its use in practical devices and probes, and it may require structural modification to enhance robustness.

Opportunities:

Structural Diversification: The amino and dione functionalities serve as handles for a wide range of chemical modifications. researchgate.netnih.gov This allows for the creation of a large library of derivatives with systematically tuned electronic and photophysical properties tailored for specific applications.

Green Synthesis: There is a significant opportunity to develop more efficient, cost-effective, and environmentally friendly synthetic routes, such as one-pot, multi-component reactions that minimize waste and energy consumption. researchgate.net

Advanced Materials: The rigid, planar structure is conducive to forming organized molecular assemblies (e.g., thin films or crystals) with interesting optical or electronic properties, opening avenues for its use in organic electronics.

Future Perspectives and Research Avenues for Amino-Benzopyran-Dione Systems

The amino-benzopyran-dione framework is a promising scaffold for future research. Key avenues for exploration include:

Novel Synthetic Methodologies: The development of novel synthetic strategies, including asymmetric synthesis to produce enantiomerically pure compounds, remains a primary goal. mdpi.com Exploring new catalysts and reaction conditions could lead to more efficient and versatile routes to this heterocyclic system. researchgate.net

Computational Chemistry: The use of computational modeling, such as Density Functional Theory (DFT), can predict the optoelectronic and photophysical properties of new derivatives before their synthesis. mdpi.com This approach can accelerate the design of molecules with desired characteristics, guiding synthetic efforts toward the most promising candidates.

Chemosensors and Bioimaging: A major future direction is the design and synthesis of new fluorescent chemosensors based on this scaffold for the detection of biologically and environmentally important species. This includes probes for metal ions, reactive oxygen species, and specific biomolecules, with a focus on applications in live-cell imaging. researchgate.net

Organic Electronics: Further investigation into the solid-state properties of amino-benzopyran-dione derivatives could reveal their potential for use in organic electronics, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as photosensitizers.

By addressing the current challenges and exploring these future research avenues, the scientific community can unlock the full potential of this compound and related systems in a wide range of non-therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-Amino-2H-1-benzopyran-2,7(3H)-dione, and how can reaction conditions be optimized for yield and purity?

The synthesis of benzopyran-dione derivatives typically involves cyclization reactions, such as acid-catalyzed condensation of substituted phenols with β-keto esters. For amino-substituted analogs, post-synthetic modifications (e.g., reductive amination) are often employed. Key optimization parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzopyran scaffold and amino substitution patterns. Aromatic protons resonate at δ 6.5–7.5 ppm, while the lactone carbonyl appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on analogous benzopyrans, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust; if exposed, rinse eyes/skin with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

  • Standardize assays using validated cell lines (e.g., HEK-293 for cytotoxicity) and include positive controls.
  • Replicate studies with independently synthesized batches of the compound.
  • Use orthogonal analytical methods (e.g., LC-MS vs. NMR) to confirm structural integrity .

Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., enzymes, receptors)?

Structural analogs of benzopyran-diones exhibit activity via inhibition of kinases or modulation of GPCRs. Molecular docking studies suggest the amino group enhances hydrogen bonding with active-site residues (e.g., ATP-binding pockets in kinases). Validate hypotheses using:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
  • Enzymatic Assays : Monitor inhibition kinetics (IC₅₀) .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental reproducibility?

Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Heat at 40–60°C and monitor lactone ring integrity via FT-IR (loss of carbonyl peak at ~1700 cm⁻¹ indicates hydrolysis) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C-4 to enhance electrophilicity.
  • Side-Chain Variations : Replace the amino group with acylated or alkylated derivatives to improve bioavailability.
  • In Silico Screening : Use QSAR models to predict ADMET properties before synthesis .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) and batch-specific impurities .
  • Ecotoxicity : Assess environmental impact using Daphnia magna assays for aquatic toxicity, as required by REACH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.